(R)-3-Methylpiperidine hydrochloride is a chiral amine compound classified as a piperidine derivative. It is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in medicinal chemistry. This compound is notable for its applications in drug development, especially in the modulation of neurotransmitter systems, which makes it significant in neurological research and therapeutic applications.
The compound (R)-3-Methylpiperidine hydrochloride is sourced from synthetic routes involving piperidine derivatives. It falls under the category of aliphatic amines and is classified as a tertiary amine due to the presence of three carbon substituents attached to the nitrogen atom. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and biological applications.
The synthesis of (R)-3-Methylpiperidine hydrochloride typically involves several key steps:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, allowing for precise control over reaction conditions such as temperature and pressure.
(R)-3-Methylpiperidine hydrochloride has a molecular formula of and a molecular weight of approximately 135.64 g/mol. The structure features a six-membered ring containing one nitrogen atom, with a methyl group attached at the third position:
(R)-3-Methylpiperidine hydrochloride participates in various chemical reactions:
The mechanism of action for (R)-3-Methylpiperidine hydrochloride primarily involves its interaction with neurotransmitter systems. It has been shown to inhibit GABA (gamma-aminobutyric acid) uptake by interacting with GABA transporters in the central nervous system. This inhibition increases GABA concentrations in synaptic clefts, potentially enhancing inhibitory neurotransmission.
Physicochemical properties such as log P values indicate moderate lipophilicity, suggesting good membrane permeability which is crucial for drug development .
(R)-3-Methylpiperidine hydrochloride has several important applications:
(R)-3-Methylpiperidine hydrochloride is a chiral organic compound with the molecular formula C₆H₁₄ClN and a molecular weight of 135.64 g/mol. It features a six-membered piperidine ring—a saturated heterocycle with one nitrogen atom—substituted by a methyl group at the C3 position. The hydrochloride salt form enhances its crystallinity and stability, facilitating handling and storage in synthetic applications [3]. The compound’s stereogenic center at C3 confers distinct R-configuration, validated by the SMILES notation C[C@H]1CNCCC1.Cl
and optical rotation measurements [3]. Key physicochemical properties include:
The piperidine ring adopts a chair conformation, with the methyl substituent’s orientation (axial or equatorial) influencing reactivity. Computational studies reveal that the equatorial conformation minimizes steric strain, analogous to methylcyclohexane stability [4].
Table 1: Comparative Structural Properties of (R)-3-Methylpiperidine Hydrochloride and Related Isomers
Property | (R)-3-Methylpiperidine HCl | (S)-3-Methylpiperidine HCl | 3-Methylpiperidine (racemic) |
---|---|---|---|
CAS Number | 223792-48-1 | 155797-02-7 | 16078-25-4 |
Molecular Formula | C₆H₁₄ClN | C₆H₁₄ClN | C₆H₁₃N |
Specific Rotation [α]D | -15° to -30° (c=1, EtOH) | +15° to +30° (c=1, EtOH) | Not applicable |
Melting Point | 245–250°C (dec.) | 240–245°C (dec.) | 125.5°C (bp) |
Chiral Center | R-configuration | S-configuration | None |
The R-enantiomer of 3-methylpiperidine exhibits distinct biological interactions compared to its S-counterpart due to stereoselective receptor binding. In drug design, the R-configuration often enhances target affinity: For example, (R)-3-methylpiperidine derivatives act as intermediates for 5-HT₁F receptor agonists (e.g., lasmiditan), which treat migraines by selectively inhibiting trigeminal pain pathways without cardiovascular side effects [6]. The chiral nitrogen environment in piperidine allows optimal hydrogen bonding with G-protein-coupled receptors, a feature exploited in acetylcholinesterase inhibitors for Alzheimer’s therapy [3] [5].
Natural alkaloids like coniine (from Conium maculatum) and solenopsin (fire ant venom) contain methylated piperidine cores. Their enantiopurity dictates toxicity and bioactivity; coniine’s R-enantiomer binds neuromuscular nicotinic receptors 10-fold more potently than the S-form [4] [8]. Synthetically, (R)-3-methylpiperidine serves as a chiral building block for:
Table 2: Pharmacological Applications of (R)-3-Methylpiperidine-Derived Compounds
Application | Target Molecule | Biological Role | Stereochemical Dependency |
---|---|---|---|
Migraine Therapy | Lasmiditan | 5-HT₁F agonist | R-configuration enhances selectivity |
Neurotransmitter Modulation | Acetylcholinesterase inhibitors | Cognitive enhancement in Alzheimer’s | Chiral center improves binding |
Alkaloid Synthesis | N-Methylpelletierine | Anthelmintic activity | R-form mimics natural configuration |
Early piperidine synthesis relied on natural extraction: Piperidine was first isolated in 1850 via nitric acid degradation of piperine (black pepper alkaloid) [4]. By the 1930s, hydrogenation of pyridines emerged as a scalable route, using molybdenum sulfide catalysts under high-pressure H₂ to yield racemic piperidines. However, enantioselective synthesis remained elusive until chiral auxiliaries and catalysts were developed [4] [5].
(R)-3-Methylpiperidine synthesis advanced through three key methodologies:
A critical breakthrough was stereocontrolled cyclization: Grygorenko’s method combined dehydroxylation and pyridine reduction using Pd/C or Rh catalysts to retain chirality. This avoided pitfalls like the reductive deamination observed in N-methylcadaverine synthesis, which inadvertently yielded N-methylpiperidine due to premature cyclization [5] [8]. Modern routes achieve >97% purity and ee via crystallization of hydrochloride salts [3].
Table 3: Evolution of Key Synthetic Methods for Chiral Piperidines
Era | Method | Advantages | Limitations |
---|---|---|---|
Pre-1950s | Natural extraction | High stereopurity | Low yields (<5%), resource-intensive |
1950s–2000s | Pyridine hydrogenation | Scalable, cost-effective | Racemic mixtures; harsh conditions |
2000s–Present | Asymmetric catalysis | High ee (>95%); mild conditions | Expensive chiral ligands/catalysts |
Present | Chiral resolution (HCl salt) | >97% purity; industrial applicability | Requires diastereomeric crystallization |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1